2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
CAS No.: 332021-86-0
Cat. No.: VC21447350
Molecular Formula: C14H16N2O4S
Molecular Weight: 308.35g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332021-86-0 |
|---|---|
| Molecular Formula | C14H16N2O4S |
| Molecular Weight | 308.35g/mol |
| IUPAC Name | 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H16N2O4S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)16-10-11-5-3-4-8-15-11/h3-9,16H,10H2,1-2H3 |
| Standard InChI Key | WEMBDNKMMKZBAH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide consists of a benzenesulfonamide core substituted with methoxy groups at the 2- and 5-positions. The sulfonamide nitrogen is further functionalized with a pyridin-2-ylmethyl group. The molecular formula is C₁₅H₁₇N₂O₄S, with a calculated molecular weight of 333.38 g/mol (derived from analogous structures) . The presence of methoxy and pyridinyl groups enhances lipophilicity and potential for π-π stacking interactions, critical for receptor binding.
Comparative Structural Analysis
Structurally related compounds, such as 2,5-dimethoxy-N-(6-methoxypyridin-3-yl)-N-[[5-(2-methylphenyl)pyridin-2-yl]methyl]benzenesulfonamide (PubChem CID: 44581267), share the 2,5-dimethoxybenzenesulfonamide scaffold but differ in their N-substituents . These derivatives exhibit molecular weights exceeding 500 g/mol, highlighting the impact of bulky substituents on pharmacokinetic properties .
Synthetic Pathways
While no explicit synthesis for 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is documented, analogous benzenesulfonamides are typically synthesized via:
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Sulfonylation: Reaction of 2,5-dimethoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine.
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Coupling Reactions: Buchwald-Hartwig amination or nucleophilic substitution to introduce the pyridinyl moiety .
A representative protocol involves the condensation of N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide with aromatic amines, adapted for pyridinylmethyl derivatives .
Physicochemical Properties
Computed Descriptors
Key physicochemical parameters (extrapolated from PubChem data for CID 44581267 and related compounds) :
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 333.38 g/mol | PubChem 2.1 |
| XLogP3-AA | 2.1 (estimated) | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 (sulfonamide NH) | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 6 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 5 | Cactvs 3.4.6.11 |
| Topological Polar Surface Area | 98.5 Ų | ChemAxon |
The moderate lipophilicity (XLogP3-AA ≈ 2.1) suggests favorable blood-brain barrier penetration, while the polar surface area aligns with oral bioavailability criteria .
Spectroscopic Characterization
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¹H NMR: Expected signals include δ 3.8–4.1 ppm (OCH₃), δ 7.2–8.5 ppm (aromatic protons), and δ 4.5 ppm (CH₂-pyridine).
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IR: Peaks at ~1350 cm⁻¹ (S=O asym) and ~1150 cm⁻¹ (S=O sym) .
| Compound | Kᵢ (nM) | ED₅₀ (mg/kg) | Human Dose (mg) |
|---|---|---|---|
| DOI | 19 | 0.42 | 1.5–3.0 |
| DOM | 100 | 0.44 | 3–10 |
| DOB | 63 | 0.20 | 1–3 |
The ED₅₀ values correlate with lipophilicity (π) of substituents, following a parabolic relationship:
This suggests that optimizing the pyridinylmethyl group’s lipophilicity could enhance potency .
Structure-Activity Relationships (SAR)
Impact of Methoxy Substitution
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2,5-Dimethoxy Configuration: Critical for 5-HT₂ receptor binding in DOI analogues; removal reduces affinity >10-fold .
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Pyridinylmethyl Group: Introduces steric bulk and hydrogen-bonding capacity. Analogues with larger N-substituents (e.g., benzyl) exhibit antagonist profiles, whereas smaller groups favor agonist activity .
Enantioselectivity
R(−)-enantiomers of DOI and DOB show 2–6-fold higher potency than S(+)-counterparts . The chiral center in 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide’s pyridinylmethyl group may similarly influence receptor interactions.
Pharmacokinetic and Toxicity Considerations
Toxicity Profile
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